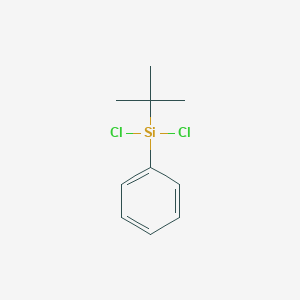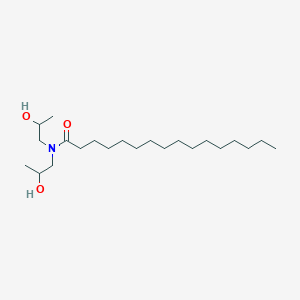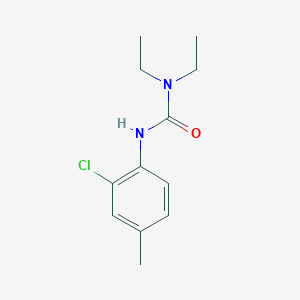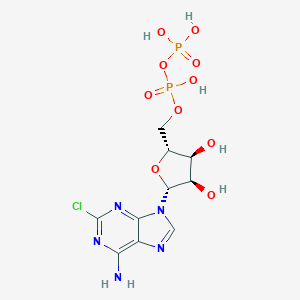
2-Methoxy-4,5-dimethylaniline
Overview
Description
2-Methoxy-4,5-dimethylaniline is a chemical compound with the CAS Number: 18087-12-2 . It has a molecular weight of 151.21 . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of compounds similar to this compound, such as azo dye derivatives incorporating heterocyclic scaffolds, has been a topic of significant interest . The pharmaceutical industry requires a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .Molecular Structure Analysis
The molecular structure of compounds similar to this compound, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, have been reported . These compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .Chemical Reactions Analysis
The SNAr mechanism has been invoked in the substitution reaction of the methoxy group by a secondary amine on the 2-methoxy-5-nitrothiophene and 2-methoxy-3,5-dinitrothiophene molecules . Theoretical DFT and TD-DFT calculations have been performed to examine this .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 91-92°C .Scientific Research Applications
Pharmaceutical Applications
This compound serves as a starting material for the synthesis of various pharmaceuticals. Secondary amines, such as 2-Methoxy-4,5-dimethylaniline , are constituents of many drugs, including antidepressants like clomipramine and desipramine, as well as opiate analgesics like codeine and morphine .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as isatin-derived schiff bases, have found wide application areas in polymer technology, pharmaceutical industry, and medicine .
Mode of Action
It’s known that similar compounds interact with their targets through various chemical reactions . For instance, the nitration, conversion from the nitro group to an amine, and bromination are some of the reactions involved .
Biochemical Pathways
Similar compounds like 4-methoxy-2-nitroaniline have been studied for their degradation pathways in the fenton oxidation process .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been studied for their antioxidant properties .
Action Environment
Similar compounds have been studied for their reaction mechanisms in different environments .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-4,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEPBEJLANLKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598318 | |
| Record name | 2-Methoxy-4,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18087-12-2 | |
| Record name | 2-Methoxy-4,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)


![Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B98914.png)





![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)
![Diazene, bis[4-(pentyloxy)phenyl]-, 1-oxide](/img/structure/B98930.png)
![4,9-Dimethylnaphtho[2,3-b]thiophene](/img/structure/B98931.png)
